(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a formyl group at the 6th position and an acetate group at the 5th position of the dihydrobenzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the dehydrative cyclization of o-hydroxybenzyl ketones.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate can undergo various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Major Products:
Oxidation: (6-Carboxy-2,3-dihydro-1-benzofuran-5-yl) acetate.
Reduction: (6-Hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl) acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a valuable tool in studying the biological activities and mechanisms of action of benzofuran derivatives.
Wirkmechanismus
The mechanism of action of (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in modulating the compound’s biological activity. For example, the formyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, while the acetate group can enhance the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran: Lacks the formyl and acetate groups, resulting in different chemical and biological properties.
5-Formyl-2,3-dihydro-1-benzofuran-6-yl acetate: An isomer with the formyl and acetate groups at different positions, leading to variations in reactivity and activity.
6-Hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl acetate: A reduced form of the compound with a hydroxymethyl group instead of a formyl group.
Uniqueness: (6-Formyl-2,3-dihydro-1-benzofuran-5-yl) acetate is unique due to the specific positioning of the formyl and acetate groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H10O4 |
---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(6-formyl-2,3-dihydro-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(13)15-11-4-8-2-3-14-10(8)5-9(11)6-12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
ODVYREWTACUCIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.